molecular formula C19H21N3O B6637058 [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol

[3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol

Cat. No. B6637058
M. Wt: 307.4 g/mol
InChI Key: RCDWJWASOQQUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol, also known as PPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPEP is a derivative of the compound tamoxifen, which is commonly used in cancer treatment. PPEP has been shown to have a range of biochemical and physiological effects, and has potential applications in a variety of research fields.

Mechanism of Action

The mechanism of action of [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). This means that [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol can bind to estrogen receptors in certain tissues, such as breast tissue, and block the effects of estrogen. This can help to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol has been shown to have a range of biochemical and physiological effects. [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol has been shown to have anti-inflammatory effects, and has also been shown to improve insulin sensitivity in animal models. [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol has also been studied for its potential applications in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol in lab experiments is that it has been extensively studied, and its synthesis method is well-established. This means that researchers can easily obtain [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol for their experiments. However, one limitation of using [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol.

Future Directions

There are several future directions for research on [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol. One area of research is in the development of more potent and selective SERMs based on the structure of [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol. Another area of research is in the study of [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol, which could lead to the development of new cancer treatments.

Synthesis Methods

The synthesis of [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol involves a multi-step process that begins with the reaction of 1-phenylpyrazole-4-carboxaldehyde with ethylmagnesium bromide. This reaction produces a Grignard reagent, which is then reacted with 3-bromo-1-(chloromethyl)benzene to produce the intermediate compound 3-[1-[(1-phenylpyrazol-4-yl)methyl]ethyl]phenol. This intermediate is then reduced using sodium borohydride to produce [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol.

Scientific Research Applications

[3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol has been studied for its potential applications in a variety of research fields. One area of research where [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol has shown promise is in the study of breast cancer. [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol has been shown to inhibit the growth of breast cancer cells in vitro, and has also been shown to reduce the size of breast tumors in animal models. [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol has also been studied for its potential applications in the treatment of other types of cancer, including lung cancer and melanoma.

properties

IUPAC Name

[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-15(18-7-5-6-16(10-18)14-23)20-11-17-12-21-22(13-17)19-8-3-2-4-9-19/h2-10,12-13,15,20,23H,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDWJWASOQQUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CO)NCC2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol

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